molecular formula C6H10N2 B12949496 (213C)azinane-2-carbonitrile

(213C)azinane-2-carbonitrile

Cat. No.: B12949496
M. Wt: 111.15 g/mol
InChI Key: YAVXLTMRALFZIS-PTQBSOBMSA-N
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Description

(213C)azinane-2-carbonitrile is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a nitrile group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (213C)azinane-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of azinane with cyanogen bromide under basic conditions. Another method includes the cyclization of appropriate precursors such as 2-aminonitriles in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(213C)azinane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted azinane derivatives.

Scientific Research Applications

(213C)azinane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (213C)azinane-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-carbonitrile: Similar structure but with a five-membered ring.

    Pyrrolidine-2-carbonitrile: Contains a five-membered ring with one nitrogen atom.

    Morpholine-2-carbonitrile: Features a six-membered ring with one oxygen and one nitrogen atom.

Uniqueness

(213C)azinane-2-carbonitrile is unique due to its six-membered ring structure with a nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H10N2

Molecular Weight

111.15 g/mol

IUPAC Name

(213C)azinane-2-carbonitrile

InChI

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i6+1

InChI Key

YAVXLTMRALFZIS-PTQBSOBMSA-N

Isomeric SMILES

C1CCN[13CH](C1)C#N

Canonical SMILES

C1CCNC(C1)C#N

Origin of Product

United States

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